
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound characterized by a chlorinated phenoxy group and a trifluoromethylated pyridyl group linked via an azetidine moiety. This compound is significant in medicinal chemistry due to its potential biological activities and utility in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting diseases related to its biological activities.
Industry: : Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone, a multi-step synthesis approach is typically employed:
Preparation of 4-Chlorophenoxyacetyl Chloride: : React 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine under anhydrous conditions to form 4-chlorophenoxyacetyl chloride.
Formation of Azetidin-1-yl Ethylamine: : Synthesize the azetidine ring by reacting ethylenediamine with ethylene oxide under pressure.
Coupling Reaction: : Combine 4-chlorophenoxyacetyl chloride with 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-amine under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and efficiency. The use of continuous flow reactors can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the azetidine moiety or the aromatic rings.
Reduction: : Reduction reactions are less common but can occur under specific conditions to modify the pyridyl or phenoxy groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles like hydroxide ions (OH-).
Major Products Formed
The major products from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while substitution might introduce different functional groups to the aromatic rings.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins that it may inhibit or activate.
Pathways: : The compound may interfere with signaling pathways, metabolic processes, or other cellular functions relevant to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(pyridin-2-yl)azetidin-1-yl)ethanone
2-(4-Bromophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
Uniqueness
What sets 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone apart is its combination of a chlorinated phenoxy group with a trifluoromethylated pyridyl group, which provides unique electronic and steric properties that can influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-4-6-12(7-5-11)25-10-16(24)23-8-13(9-23)26-15-3-1-2-14(22-15)17(19,20)21/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPXEHPNPSUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)
![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
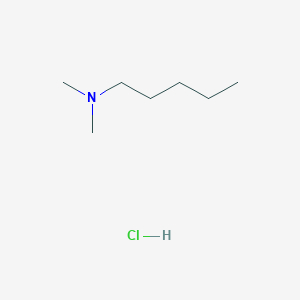
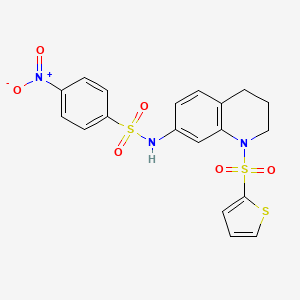
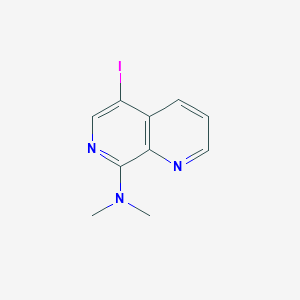

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
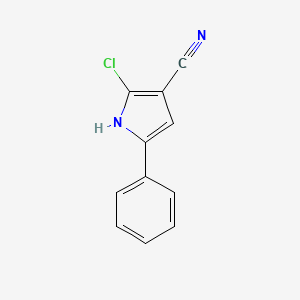
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
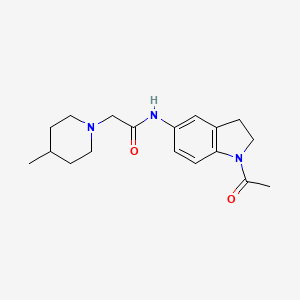
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)
